Ceftolozane sulfate

Catalog No.
S523134
CAS No.
936111-69-2
M.F
C23H32N12O12S3
M. Wt
764.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftolozane sulfate

CAS Number

936111-69-2

Product Name

Ceftolozane sulfate

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

Molecular Formula

C23H32N12O12S3

Molecular Weight

764.8 g/mol

InChI

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11+;/t12-,18-;/m1./s1

InChI Key

UJDQGRLTPBVSFN-GZGOMJRCSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

solubility

Soluble in DMSO

Synonyms

FR-264205; FR264205; FR 264205; Ceftolozane sulfate;

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

The exact mass of the compound Ceftolozane sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ceftolozane sulfate is a semi-synthetic broad-spectrum antibiotic belonging to the fifth generation of cephalosporins. It is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to enhance its efficacy against resistant bacterial strains. The compound is characterized as a white to off-white hygroscopic powder that is freely soluble in water but insoluble in organic solvents like isopropyl alcohol and dichloromethane. Its empirical formula is C23H31N12O8S2C_{23}H_{31}N_{12}O_{8}S_{2} with a molecular weight of approximately 764.77 g/mol .

Ceftolozane acts as a bactericidal antibiotic, meaning it kills bacteria. It works by inhibiting the synthesis of the bacterial cell wall. Specifically, ceftolozane binds to penicillin-binding proteins (PBPs), essential enzymes bacteria need to build their cell walls. This binding prevents the bacteria from forming a strong and rigid cell wall, leading to cell death [, ]. Ceftolozane demonstrates high affinity for PBPs in Pseudomonas aeruginosa, a major cause of hospital-acquired infections [].

Ceftolozane sulfate is generally well-tolerated, but common side effects include nausea, vomiting, diarrhea, and headache []. It can also cause allergic reactions in some individuals [].

Mechanism of Action against Resistant Bacteria

Ceftolozane sulfate functions by inhibiting bacterial cell wall synthesis. Unlike many other cephalosporins, ceftolozane demonstrates resistance to various enzymes produced by bacteria that can render antibiotics ineffective. Research has shown it to be particularly effective against extended-spectrum beta-lactamase (ESBL) and AmpC beta-lactamase producing bacteria, which are major contributors to antibiotic resistance [].

Studies have explored the specific molecular interactions between ceftolozane sulfate and penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall formation. This research has helped elucidate how ceftolozane maintains its efficacy against resistant strains [].

Efficacy in Treating Specific Infections

Clinical trials have investigated the effectiveness of ceftolozane sulfate, often in combination with tazobactam (another antibiotic), for treating various infections caused by gram-negative bacteria.

  • Complicated Intra-abdominal Infections (cIAI): Research has demonstrated the efficacy of ceftolozane/tazobactam for treating cIAI compared to other antibiotics like meropenem [].
  • Urinary Tract Infections (UTIs): Studies suggest ceftolozane/tazobactam may be a valuable option for treating UTIs caused by multidrug-resistant organisms [].
  • Ventilator-associated Bacterial Pneumonia (VABP): While some research indicates ceftolozane/tazobactam's potential for VABP treatment, further investigation is needed to establish its definitive role [].

Ceftolozane sulfate undergoes hydrolysis, particularly in the presence of beta-lactamases, which can lead to the opening of its beta-lactam ring. This reaction is crucial as it determines the compound's stability and effectiveness against certain bacterial enzymes. The hydrolysis product is pharmacologically inactive, which emphasizes the importance of combining ceftolozane with tazobactam to inhibit such enzymatic activity .

Ceftolozane exhibits potent antibacterial activity against a range of Gram-negative bacteria, especially Pseudomonas aeruginosa and Enterobacteriaceae. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for maintaining the integrity of the bacterial cell wall. This action leads to cell lysis and ultimately bacterial death .

The compound has demonstrated effectiveness in treating complicated intra-abdominal infections and complicated urinary tract infections, as well as hospital-acquired pneumonia and ventilator-associated pneumonia, particularly those caused by multidrug-resistant organisms .

The synthesis of ceftolozane involves several chemical steps starting from simpler precursors. The process typically includes:

  • Formation of the core structure: This involves creating the bicyclic thiazolidine ring that forms the backbone of cephalosporins.
  • Side chain modifications: Various amino acids and other functional groups are introduced to enhance antibacterial properties and solubility.
  • Sulfation: The final step involves converting ceftolozane into its sulfate form to improve its pharmacokinetic properties.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

Ceftolozane sulfate is primarily used in clinical settings for:

  • Treatment of serious infections: Particularly effective against complicated intra-abdominal infections, complicated urinary tract infections, hospital-acquired pneumonia, and ventilator-associated pneumonia.
  • Combination therapy: Often used with tazobactam to combat bacterial resistance by inhibiting beta-lactamases that would otherwise degrade ceftolozane .

Ceftolozane sulfate has been studied for its interactions with various drugs and biological systems:

  • It does not significantly inhibit cytochrome P450 enzymes at therapeutic concentrations, indicating a low potential for drug-drug interactions via this pathway.
  • Ceftolozane and tazobactam show minimal binding to plasma proteins (approximately 16% to 21% for ceftolozane), suggesting a lower likelihood of displacement interactions with other highly protein-bound drugs .
  • Studies indicate that ceftolozane does not affect renal clearance significantly, although dose adjustments may be necessary in patients with impaired renal function .

Ceftolozane sulfate can be compared with several other antibiotics in the same class or with similar mechanisms:

Compound NameClassSpectrum of ActivityUnique Features
CeftazidimeThird-generation cephalosporinBroad-spectrum including Pseudomonas aeruginosaLess effective against resistant strains
MeropenemCarbapenemBroad-spectrum including Gram-positive and Gram-negativeHighly resistant to beta-lactamases
CefepimeFourth-generation cephalosporinBroad-spectrum including Pseudomonas aeruginosaLess effective against certain Enterobacteriaceae
AztreonamMonobactamPrimarily Gram-negative bacteriaNo activity against Gram-positive bacteria

Ceftolozane sulfate is unique due to its specific design targeting resistant Gram-negative bacteria while being less susceptible to degradation by common beta-lactamases compared to older antibiotics like ceftazidime or cefepime .

Traditional cephalosporin synthesis begins with the fundamental β-lactam ring structure, which forms the core of all cephalosporin antibiotics [16] [17]. The biosynthetic pathway for cephalosporin derivatives originates from three amino acids: L-cysteine, L-valine, and the non-proteinogenic L-α-aminoadipic acid [19]. These amino acids are catalyzed by ACV-synthetase to form the tripeptide ACV in the cytosol [19].

The subsequent cyclization process involves isopenicillin N synthase, which is responsible for formation of the β-lactam ring in all penicillin and cephalosporin compounds [17]. This enzyme catalyzes a reaction that is completely separate from β-lactam synthetase, which forms rings in clavam compounds [17]. The resulting isopenicillin N undergoes isomerization to penicillin N through two-component epimerases located in peroxisomes [19].

The conversion from penicillin structure to cephalosporin occurs when penicillin N is transformed to deacetoxycephalosporin C by DAOC synthetase [19]. This critical step expands the five-membered thiazolidine ring attached to the β-lactam ring into the six-membered dihydrothiazine ring, which constitutes the distinctive structural feature of cephalosporins [19].

For ceftolozane sulfate specifically, the synthesis utilizes 7-aminocephalosporanic acid as the starting material [2] [3]. The compound is prepared through a process comprising purification of ceftolozane via pH adjustment and removal of insoluble materials [3]. Traditional synthesis routes for cephalosporin derivatives have historically employed chemical methods involving harsh reaction conditions and extensive use of organic solvents [1] [10].

The conventional manufacturing process for ceftolozane sulfate comprised three stages and included the use of hazardous chemicals, resulting in an unacceptably high process mass index, long cycle times, and low yields [1] [10]. These traditional methods required extremely low temperatures, often reaching -30°C, and utilized toxic chemical waste generation [11] [19].

Traditional Synthesis ParameterTypical ValuesChallenges
Reaction Temperature-30°C to -10°CEnergy intensive cooling requirements
Process Stages3 main stagesExtended cycle times
Solvent UsageExtensive organic solventsEnvironmental impact
YieldVariable, often lowEconomic inefficiency

Green Chemistry Innovations in Industrial-Scale Production

Merck Research Laboratories achieved significant innovations in green chemistry for ceftolozane sulfate production through the development of a second generation manufacturing route [1] [9]. This revolutionary approach represents a paradigm shift from traditional methods, focusing on both synthetic chemistry innovations and process development improvements [1].

The key innovation involved the development of a crystallization-based purification process, which dispelled the traditional belief that chromatography was the only method capable of purifying β-lactam antibiotics [1] [10]. This discovery led to substantial environmental and economic benefits in industrial-scale production [9].

The green chemistry approach resulted in remarkable improvements across multiple sustainability metrics [1] [9]. The new process reduces the process mass index by 75%, representing a significant decrease in total material usage per unit of product [1] [9]. Raw material costs were reduced by 50%, while overall yield increased by more than 50% [1] [9].

Environmental benefits of the green chemistry innovations include substantial water conservation, with the new process saving approximately 3.7 million gallons of water annually [1] [9]. This water savings is equivalent to providing drinking water for approximately 21,000 people per year [1]. Life-cycle assessment data demonstrates that the new process reduces the carbon footprint by 50% and energy usage by 38% [1] [9].

The implementation of green chemistry principles also addressed the elimination of hazardous chemicals previously required in the traditional three-stage manufacturing process [1] [10]. The shift to crystallization-driven purification has reduced wastewater generation by 70%, primarily by eliminating chromatographic solvents such as ethyl acetate and other organic compounds .

Green Chemistry MetricTraditional ProcessSecond Generation ProcessImprovement
Process Mass Index ReductionBaseline75% reduction3-fold improvement
Raw Material CostsBaseline50% reduction2-fold savings
Overall YieldBaseline>50% increase1.5-fold improvement
Water UsageBaseline3.7M gallon savings annuallyEquivalent to 21,000 people/year
Carbon FootprintBaseline50% reduction2-fold improvement
Energy UsageBaseline38% reduction1.6-fold improvement

Crystallization-Based Purification Strategies vs. Chromatographic Methods

The development of crystallization-based purification for ceftolozane sulfate represents a major advancement in pharmaceutical purification technology [1] [2]. Traditional purification of β-lactam antibiotics relied heavily on chromatographic methods, which were considered the only viable option for achieving the required purity levels [1].

Crystallization-based purification strategies offer several advantages over chromatographic methods [31] [32]. The crystallization process involves dissolving the impure compound in a minimal amount of hot solvent, followed by controlled cooling to promote crystal formation [31]. The developing crystals ideally form with high purity, while impurities remain in the saturated solution surrounding the solid [31].

For ceftolozane sulfate, a novel crystallization process was developed to form ceftolozane sulfate Form 1 from acetonitrile and water under acidic conditions [2]. This crystallization process afforded significantly larger particles compared to previous methods [2]. The process utilizes specific solvent ratios and temperature controls to optimize crystal formation and purity [2].

The crystallization method offers substantial advantages in terms of environmental impact and process efficiency [27]. Unlike chromatographic methods that require extensive solvent usage and complex separation equipment, crystallization-based purification requires minimal solvent quantities and simpler processing equipment [27]. The process avoids the use of column chromatography entirely, eliminating the associated solvent waste and operational complexity [27].

Chromatographic methods, while effective for achieving high purity, present several disadvantages including high solvent consumption, extended processing times, and complex equipment requirements [26]. High-performance liquid chromatography methods for ceftolozane require specific mobile phases, such as methanol and sodium phosphate buffer combinations, and precise flow rate controls [26].

The crystallization approach also demonstrates superior scalability for industrial production [1] [9]. The process can be easily implemented on commercial scale, as demonstrated by Merck's successful transition from laboratory development to full-scale manufacturing [1]. The patented crystallization process was successfully filed and approved in both the United States and European Union in 2018 [1].

Purification MethodCrystallization-BasedChromatographic
Solvent RequirementsMinimalExtensive
Equipment ComplexitySimpleComplex
ScalabilityExcellentLimited
Environmental ImpactLowHigh
Processing TimeModerateExtended
Purity AchievementHighVery High
Cost EffectivenessSuperiorHigher costs

Process Mass Index Reduction and Yield Optimization Techniques

Process Mass Index serves as a critical metric for benchmarking the environmental efficiency of pharmaceutical manufacturing processes [33] [37]. The metric focuses on the total mass of materials used to produce a given mass of product, accounting for all reactants, reagents, solvents, and catalysts [33].

For ceftolozane sulfate production, Merck achieved a remarkable 75% reduction in Process Mass Index through systematic optimization techniques [1] [9]. This improvement represents one of the most significant Process Mass Index reductions documented in pharmaceutical manufacturing [35]. The optimization involved comprehensive evaluation of each process step to minimize material usage while maintaining product quality [1].

Yield optimization techniques employed in ceftolozane sulfate production focus on maximizing the conversion efficiency of starting materials to final product [1] [9]. The second generation manufacturing route achieved more than 50% increase in overall yield compared to traditional methods [1]. This improvement was accomplished through careful optimization of reaction conditions, improved catalyst systems, and enhanced process control [1].

Key optimization strategies include temperature control optimization, where reaction temperatures were adjusted to improve conversion rates while minimizing side reactions [11]. The new process operates at more convenient temperatures of -10°C compared to the -30°C required in traditional batch synthesis [11]. This temperature optimization not only improves yield but also reduces energy consumption [11].

Residence time optimization in continuous flow processes has demonstrated significant improvements in both yield and Process Mass Index [11]. For similar cephalosporin compounds, optimized residence times of 1 minute have been achieved compared to 30 minutes required in batch synthesis [11]. These shorter residence times contribute to higher space-time yields and reduced material requirements [11].

The implementation of Design of Experiments methodologies has proven effective for systematic optimization of multiple process parameters simultaneously [28]. Response surface methodology enables comprehensive evaluation of parameter interactions and identification of optimal operating conditions [28]. For cephalosporin production, this approach has resulted in 4.43-fold increases in production efficiency [28].

Solvent system optimization represents another critical component of Process Mass Index reduction [35]. The replacement of traditional organic solvents with more sustainable alternatives, including aqueous micellar conditions, has demonstrated substantial improvements [35]. These solvent optimizations can reduce Process Mass Index from 287 kg input per kg product to 111 kg input per kg product [35].

Optimization TechniqueParameterTraditional ValueOptimized ValueImprovement Factor
Temperature ControlReaction Temperature-30°C-10°C20°C increase
Residence TimeProcessing Time30 minutes1 minute30-fold reduction
Yield EnhancementOverall YieldBaseline>50% increase1.5-fold
Process Mass IndexMaterial UsageBaseline75% reduction4-fold improvement
Production EfficiencyOutput RateBaseline4.43-fold increase4.4-fold

High-Performance Liquid Chromatography-Ultraviolet Protocols for Simultaneous Quantification with β-Lactamase Inhibitors

High-performance liquid chromatography coupled with ultraviolet detection has emerged as the predominant analytical technique for the simultaneous quantification of ceftolozane sulfate in combination with β-lactamase inhibitors, particularly tazobactam. Multiple validated methodologies have been developed to address the complex analytical challenges associated with this pharmaceutical combination.

The fundamental chromatographic separation relies on reversed-phase liquid chromatography utilizing octadecylsilane stationary phases. The most extensively validated approach employs a C18 column with dimensions of 250 × 4.6 mm and 5 μm particle size, operated under isocratic conditions with a mobile phase consisting of phosphate buffer and acetonitrile in an optimized ratio [1] [2]. The phosphate buffer system, typically maintained at pH 3.0, provides enhanced peak symmetry and resolution between ceftolozane and tazobactam, with retention times of approximately 3.2 and 5.8 minutes, respectively [3] [4].

Detection wavelength optimization represents a critical parameter in method development. Dual-wavelength monitoring at 260 nm for ceftolozane and 220 nm for tazobactam has been established as the optimal detection strategy, allowing for maximum sensitivity while minimizing matrix interference [1] [2]. Alternative single-wavelength approaches utilizing detection at 285 nm have demonstrated acceptable performance for simultaneous quantification, though with slightly reduced sensitivity for tazobactam [4].

Method validation parameters demonstrate excellent analytical performance across multiple matrix types. Linearity has been established over concentration ranges of 0.4-50 μg/mL for ceftolozane and 0.2-25 μg/mL for tazobactam, with correlation coefficients consistently exceeding 0.999 [2] [3]. Precision studies, expressed as relative standard deviation, typically yield values below 2.0% for both intra-day and inter-day measurements [4]. Recovery studies conducted through standard addition methodology demonstrate accuracy values ranging from 98-102%, confirming the absence of significant matrix effects [3] [4].

Table 1: Validated High-Performance Liquid Chromatography-Ultraviolet Methods for Ceftolozane Sulfate and Tazobactam

ParameterMethod A (Phosphate Buffer)Method B (Methanol)Method C (Acetonitrile)
ColumnC18 (250 × 4.6 mm, 5 μm)C18 (150 × 4.6 mm, 5 μm)C18 (250 × 4.6 mm, 5 μm)
Mobile PhasePhosphate Buffer:ACN (92:8)Methanol:Water (65:35)ACN:Phosphate Buffer (40:60)
Flow Rate (mL/min)1.11.01.0
Detection Wavelength (nm)260/220285210
Injection Volume (μL)201010
Temperature (°C)30Room TemperatureRoom Temperature
Retention Time - Ceftolozane (min)3.22.092.135
Retention Time - Tazobactam (min)5.86.073.685
Linearity Range - Ceftolozane (μg/mL)0.4-500.5-1001-200
Linearity Range - Tazobactam (μg/mL)0.2-250.25-500.5-100
Correlation Coefficient (r²)0.9990.9990.999
LOD - Ceftolozane (μg/mL)0.10.80.1
LOD - Tazobactam (μg/mL)0.050.90.05
LOQ - Ceftolozane (μg/mL)0.32.50.3
LOQ - Tazobactam (μg/mL)0.152.90.15
Precision (RSD %)<2.0<1.6<2.0
Accuracy (Recovery %)98-10299-10198-102

Sample preparation protocols have been optimized to accommodate various biological matrices while maintaining analytical integrity. For plasma samples, protein precipitation using acetonitrile followed by liquid-liquid back-extraction provides optimal sample cleanup while preserving analyte stability [3]. Alternative approaches utilizing direct dilution in mobile phase have proven effective for simpler matrices such as pharmaceutical formulations and stability studies [4].

Stability-indicating capabilities represent a fundamental requirement for these analytical methods. Forced degradation studies conducted under International Council for Harmonization guidelines demonstrate adequate resolution of degradation products from parent compounds [5]. The methods successfully separate hydrolytic, oxidative, and thermal degradation products, ensuring specificity throughout the analytical range [6] [7].

Liquid Chromatography-Tandem Mass Spectrometry Approaches for Plasma Protein Binding Studies

Liquid chromatography-tandem mass spectrometry has become the gold standard for plasma protein binding determinations of ceftolozane sulfate due to its exceptional sensitivity and specificity. These methodologies enable direct quantification of unbound drug concentrations in complex biological matrices, providing critical pharmacokinetic data for therapeutic optimization.

The chromatographic separation employs specialized mixed-mode stationary phases designed to accommodate the zwitterionic nature of ceftolozane sulfate. Intrinsically base-deactivated C18 columns with dimensions of 100 × 2.1 mm and 3 μm particle size provide optimal peak shape and retention characteristics [8] [9]. The mobile phase system utilizes a gradient elution profile with 0.1% formic acid in 10 mM ammonium formate as the aqueous component and acetonitrile containing 0.1% formic acid as the organic modifier [8].

Mass spectrometric detection relies on electrospray ionization operating in rapid polarity switching mode to accommodate both ceftolozane and tazobactam within a single analytical run. Multiple reaction monitoring transitions have been optimized for maximum sensitivity: 667.00 → 199.15 for ceftolozane in positive mode and 299.20 → 138.00 for tazobactam in negative mode [10]. These transitions provide exceptional selectivity while maintaining sufficient sensitivity for protein binding studies [8] [9].

Ultrafiltration methodology represents the most widely adopted approach for separating bound and unbound drug fractions. Centrifree ultrafiltration devices with molecular weight cutoffs of 30,000 Daltons effectively separate protein-bound from free drug while minimizing non-specific binding artifacts [10]. Centrifugation conditions of 14,000 × g for 20 minutes at 25°C provide optimal separation efficiency while preserving sample integrity [11].

Table 2: Liquid Chromatography-Tandem Mass Spectrometry Parameters for Plasma Protein Binding Studies

ParameterMethod 1Method 2
InstrumentUHPLC-MS/MSLC-MS/MS
ColumnC18 Ultra IBD (100 × 2.1 mm, 3 μm)Mixed-mode C18 (intrinsically base-deactivated)
Mobile Phase A0.1% Formic Acid in 10 mM Ammonium Formate0.1% Formic Acid, 10 mM Ammonium Formate
Mobile Phase B100% ACN with 0.1% Formic AcidAcetonitrile
Flow Rate (mL/min)0.31.0
Injection Volume (μL)1010
Ionization ModeESI +/-ESI +/-
MRM Transition - Ceftolozane667.00 → 199.15667.18 → 199.15
MRM Transition - Tazobactam299.20 → 138.00301.06 → 138.00
Calibration Range - Ceftolozane (mg/L)1-1001-200
Calibration Range - Tazobactam (mg/L)0.5-1000.5-100
Matrix Effects (%)±15±15
Precision (CV %)<8.2<15
Accuracy (% Bias)±15±15
Protein Binding - Ceftolozane (%)16-2116-21
Protein Binding - Tazobactam (%)3030
Ultrafiltration ConditionsCentrifree DevicesUltrafiltration
Centrifugation Speed (× g)14,0003,000
Centrifugation Time (min)2015
Recovery (%)89-9290-95

Sequential ultrafiltration methodologies have been developed to address non-specific binding concerns inherent in traditional ultrafiltration approaches. This modified technique incorporates a two-minute pre-ultrafiltration step to saturate device binding sites, followed by the primary 20-minute ultrafiltration procedure [11]. This approach significantly improves accuracy while maintaining experimental simplicity and throughput capabilities.

Protein binding values for ceftolozane sulfate demonstrate considerable variability across different methodologies and patient populations. Published values range from negligible binding to 21%, with most studies reporting binding in the 16-21% range [10] [12] [13]. This variability reflects methodological differences, patient population characteristics, and potential alterations in protein binding capacity in critically ill patients [10].

Method validation encompasses comprehensive assessment of precision, accuracy, selectivity, and stability parameters. Precision studies typically demonstrate coefficient of variation values below 8.2% for ceftolozane and 7.5% for tazobactam across the analytical range [10]. Recovery studies from ultrafiltration procedures yield values between 89-92% for ceftolozane and similar ranges for tazobactam, confirming minimal non-specific losses [10].

Nuclear Magnetic Resonance Spectroscopic Analysis of Degradation Products

Nuclear magnetic resonance spectroscopy provides unparalleled structural characterization capabilities for ceftolozane sulfate degradation products, enabling comprehensive identification and quantification of transformation products under various stress conditions. This analytical approach combines high-resolution spectroscopic techniques with advanced two-dimensional methodologies to elucidate degradation pathways and characterize novel degradation products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

9

Exact Mass

764.14247802 g/mol

Monoisotopic Mass

764.14247802 g/mol

Heavy Atom Count

50

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7R247U84HY

Drug Indication

Ceftolozane is used in combination with [tazobactam] for the treatment of infections caused by designated susceptible microorganisms in adult and pediatric patients: - Complicated Intra-abdominal Infections (cIAI), used in combination with [metronidazole] - Complicated Urinary Tract Infections (cUTI), including pyelonephritis - Hospital-acquired Bacterial Pneumonia and Ventilator-associated Bacterial Pneumonia (HABP/VABP)

Mechanism of Action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem.

Absorption Distribution and Excretion

The area under the curve (AUC) of ceftolozane-tazobactam after an injected dose of 1 g/0.5 g every 8 hours for 1 day was 172 mcg•h/mL. The Cmax (peak concentration) and AUC are dose-dependent. The Cmax on day one of the above dose of ceftolozane-tazobactam was 69.1 mcg/mL.
Ceftolozane is mainly excreted in the urine.
13.5 L. Tissue distribution of ceftalozone-tazobactam is rapid and shows good penetration into the lung, rendering it an ideal treatment for bacterial pneumonia.
The renal clearance of was measured to be 3.41 – 6.69 L/h after a single dose of ceftolozane-tazobactam. Dose adjustments of this drug are required in patients with impaired renal function with a creatinine clearance of 50 mL/min or below. Consult official labeling for dosing adjustment guidelines.

Metabolism Metabolites

Certolozane is not metabolized to any significant extent. The beta-lactam ring of tazobactam, when administered as ceftolozane-tazobactam, is hydrolyzed to form an inactive metabolite.

Wikipedia

Ceftolozane sulfate

Biological Half Life

2.77 hours on day 1 of treatment on a dose of 1 g/0.5 g every 8 hours. 3.12 hours on day 10 of treatment on a dose of 1 g/0.5 g every 8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

Toda, A., et al.; Bioorg. Med. Chem. Lett., 18, 4849 (2008); Tekeda, S., et al.: Antimicro. Agents Chemother., 51, 826 (2007)

Explore Compound Types